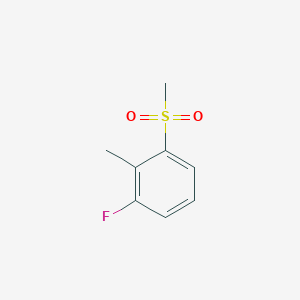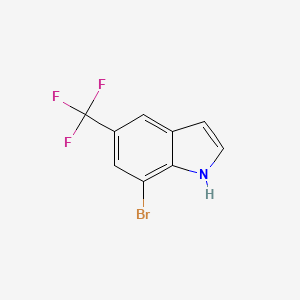
7-Bromo-5-(trifluoromethyl)-1H-indole
Vue d'ensemble
Description
7-Bromo-5-(trifluoromethyl)-1H-indole is a chemical compound with the empirical formula C8H5BrFN . It is a solid substance with a molecular weight of 214.03 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-5-(trifluoromethyl)-1H-indole include a boiling point of 295.9±40.0 °C (Predicted) and a density of 1.606±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique
-
- Application Summary : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
- Methods of Application : The synthesis of benzofuran derivatives involves complex chemical reactions, including free radical cyclization cascades .
- Results or Outcomes : Benzofuran compounds have shown potential as therapeutic drugs for diseases like hepatitis C .
-
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one
- Application Summary : This compound’s structure-reactivity relationship was explored .
- Methods of Application : The study used computational Density Functional Theory (DFT) and related methodologies, supplemented by a single-crystal X-ray diffraction (SCXRD) analysis and a Hirshfeld surfaces analysis .
- Results or Outcomes : The study provided a deeper understanding of the compound’s chemical reactivity properties .
-
7-bromo-, 8-bromo-, and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones
-
Spiroindole and Spirooxindole Scaffolds
- Application Summary : Spiroindole and spirooxindole scaffolds are important in drug design processes. They have bioactivity against cancer cells, microbes, and various diseases affecting the human body .
- Methods of Application : The synthesis of these scaffolds involves complex chemical reactions .
- Results or Outcomes : These scaffolds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
-
7-BROMO-5-(TRIFLUOROMETHYL)-2,3,4-TRI HYDRONAPHTHALEN-1-ONE
- Application Summary : This compound is a type of organofluorine that has broad applications in pharmaceuticals, agrochemicals, and polymers .
- Methods of Application : The synthesis of this compound involves complex chemical reactions .
- Results or Outcomes : The compound has been developed and produced for use in various applications .
-
7-Bromo-5-(trifluoromethyl)benzo[b]thiophene
- Application Summary : This compound is a type of organofluorine that has broad applications in pharmaceuticals, agrochemicals, and polymers .
- Methods of Application : The synthesis of this compound involves complex chemical reactions .
- Results or Outcomes : The compound has been developed and produced for use in various applications .
-
Spiroindole and Spirooxindole Scaffolds
- Application Summary : Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes. Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives that have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
- Methods of Application : The synthesis of these scaffolds involves complex chemical reactions .
- Results or Outcomes : These scaffolds have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
-
7-BROMO-5-(TRIFLUOROMETHYL)-2,3,4-TRI HYDRONAPHTHALEN-1-ONE
- Application Summary : This compound is a type of organofluorine that has broad applications in pharmaceuticals, agrochemicals, and polymers .
- Methods of Application : The synthesis of this compound involves complex chemical reactions .
- Results or Outcomes : The compound has been developed and produced for use in various applications .
-
7-Bromo-5-(trifluoromethyl)benzo[b]thiophene
- Application Summary : This compound is a type of organofluorine that has broad applications in pharmaceuticals, agrochemicals, and polymers .
- Methods of Application : The synthesis of this compound involves complex chemical reactions .
- Results or Outcomes : The compound has been developed and produced for use in various applications .
Propriétés
IUPAC Name |
7-bromo-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCFCEDSWJBWNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-(trifluoromethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



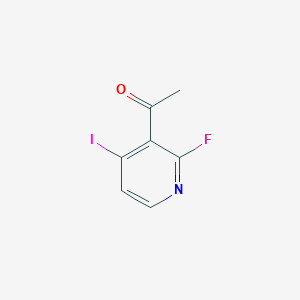
![tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B1442111.png)
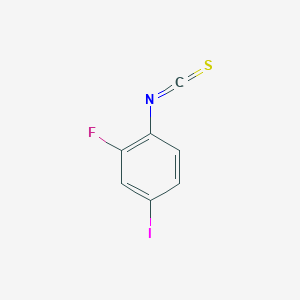
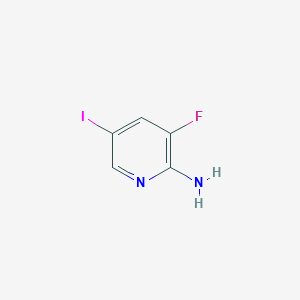
![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
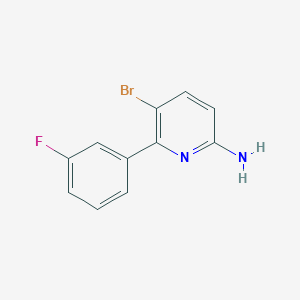
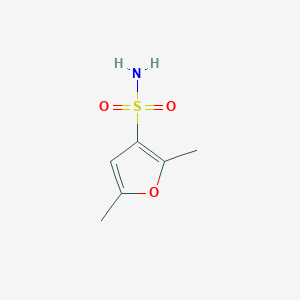
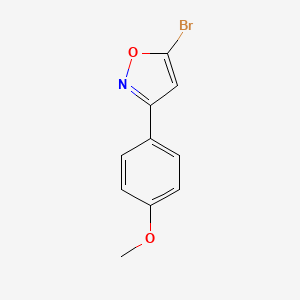
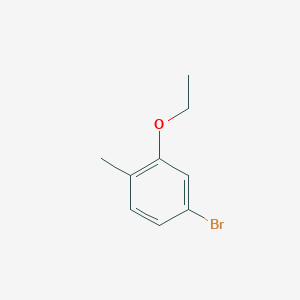
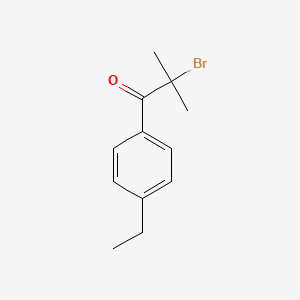
![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)
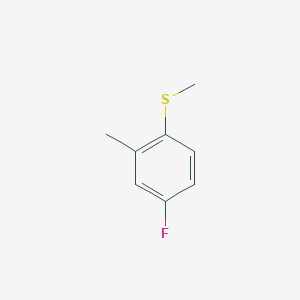
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)
